coumarin - 6160-02-7

coumarin

Catalog Number: EVT-4052191
CAS Number: 6160-02-7
Molecular Formula: C25H15FO6
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Coumarin can be derived from several natural sources, including tonka beans, sweet clover, and various other plants. It is also synthesized in laboratories through various chemical reactions.

Classification

Chemically, coumarin is classified as a lactone, specifically a benzopyrone. Its derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities.

Synthesis Analysis

The synthesis of coumarin can be achieved through several classical methods:

  1. Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of an acid catalyst. It is one of the most popular methods due to its simplicity and efficiency .
  2. Knoevenagel Condensation: This reaction involves the condensation of salicylaldehydes with active methylene compounds such as diethylmalonate or Meldrum's acid in the presence of a base catalyst .
  3. Wittig Reaction: In this method, coumarin derivatives are synthesized by reacting aromatic aldehydes or ketones with phosphonates or phosphorous ylides .
  4. Ultrasound-Assisted Synthesis: Recent advancements have shown that ultrasound irradiation enhances the yield and reduces reaction time significantly compared to traditional heating methods .
  5. Green Chemistry Approaches: Innovative methods utilizing natural solvents like vegetable juices have been developed to synthesize coumarins in environmentally friendly conditions .
Molecular Structure Analysis

The molecular structure of coumarin can be represented as follows:

  • Chemical Formula: C9H6O2
  • Molecular Weight: 146.14 g/mol
  • Structure:
    Coumarin Structure C9H6O2\text{Coumarin Structure }\quad \text{C}_9\text{H}_6\text{O}_2

The compound features a benzene ring fused to a pyrone ring, which is essential for its biological activity.

Chemical Reactions Analysis

Coumarin undergoes various chemical reactions that allow for the modification of its structure:

  1. Electrophilic Aromatic Substitution: Coumarin can react with electrophiles at the aromatic ring.
  2. Nucleophilic Addition: The carbonyl group in coumarin can participate in nucleophilic addition reactions.
  3. Hydrolysis: Under acidic or basic conditions, coumarin can hydrolyze to form various derivatives.

These reactions can be utilized to synthesize a wide range of coumarin derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action for coumarin derivatives often involves their interaction with biological targets such as enzymes or receptors:

  • Anticoagulant Activity: Coumarins inhibit vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors.
  • Antimicrobial Activity: Some coumarin derivatives have been shown to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

This multifaceted action underlies their therapeutic potential in treating various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 68 °C.
  • Solubility: Soluble in organic solvents like ethanol and ether but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but can undergo photodegradation when exposed to light.
  • Reactivity: Reacts with strong oxidizing agents and bases.

These properties make coumarin suitable for various applications in pharmaceuticals and cosmetics .

Applications

Coumarin has numerous applications across different fields:

  1. Pharmaceuticals: Used as an anticoagulant agent (e.g., warfarin) and has potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.
  2. Cosmetics: Employed as a fragrance component due to its pleasant aroma.
  3. Food Industry: Utilized as a flavoring agent in various food products.
  4. Agriculture: Some derivatives exhibit herbicidal properties, contributing to pest management strategies.

The versatility of coumarin derivatives continues to inspire research aimed at discovering new therapeutic agents and applications .

Biosynthesis and Metabolic Pathways of Coumarin in Natural Systems

Enzymatic Pathways in Coumarin Production Across Plant Families

The biosynthesis of coumarins initiates via the phenylpropanoid pathway, which provides the fundamental building blocks for diverse coumarin structures. This conserved upstream pathway involves three key enzymatic steps: phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to cinnamic acid; cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to p-coumaric acid; and 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA. This pathway is universally conserved across coumarin-producing plants, but downstream branches exhibit significant family-specific diversification [2] [4].

Divergence occurs at the branch point where p-coumaroyl-CoA is directed toward different coumarin classes through hydroxylation specificity:

  • Simple coumarins (e.g., umbelliferone, scopoletin) formation depends on feruloyl-CoA 6'-hydroxylase (F6'H), a cytochrome P450 enzyme that catalyzes ortho-hydroxylation. In Heracleum moellendorffii, HmF6'H1 converts p-coumaroyl-CoA to umbelliferone and caffeoyl-CoA to esculetin, establishing the core coumarin structure [9].
  • Complex coumarins (furanocoumarins, pyranocoumarins) require p-coumaroyl CoA 2'-hydroxylase (C2'H) instead, which directs flux toward umbelliferone as the precursor for prenylation and cyclization [8].

The Apiaceae family exhibits the most elaborate pathway for complex coumarin biosynthesis, involving three specialized enzymes acting sequentially: C2'H (producing umbelliferone), C-prenyltransferase (C-PT) (yielding demethylsuberosin or osthenol), and cyclases (forming furan or pyran rings). Notably, the complete pathway has only been fully characterized in Apiaceae species, though Rutaceae, Moraceae, and Fabaceae also produce complex coumarins through convergent evolution of functionally similar enzymes [8] [4].

Table 1: Key Enzymes in Coumarin Biosynthesis Across Plant Taxa

EnzymeFunctionPlant FamiliesKey Products
PALPhenylalanine deaminationUbiquitousCinnamic acid
C4HCinnamic acid 4-hydroxylationUbiquitousp-Coumaric acid
4CLCoA activationUbiquitousp-Coumaroyl-CoA
F6'Hortho-Hydroxylation for simple coumarinsMultipleUmbelliferone, esculetin
C2'Hortho-Hydroxylation for complex coumarinsPrimarily ApiaceaeUmbelliferone
C-PTPrenylation at C-6/C-8Apiaceae, RutaceaeDemethylsuberosin, osthenol
CYP736AAngular furan cyclizationApiaceaeAngular furanocoumarins
CYP76FLinear pyran cyclizationMoraceaeLinear pyranocoumarins

Enzymatic specialization explains the phylogenetic distribution of coumarin diversity. While simple coumarins occur broadly in angiosperms (e.g., Fabaceae, Asteraceae), complex coumarins are restricted to specific families. Apiaceae species like Peucedanum praeruptorum and Angelica sinensis accumulate complex coumarins, whereas closely related species such as Coriandrum sativum (coriander) and Centella asiatica lack this capability due to differential enzyme expression [8].

Role of Cytochrome P450 in Coumarin Hydroxylation and Epoxidation

Cytochrome P450 monooxygenases (CYPs) are indispensable for introducing oxygen functionalities during coumarin biosynthesis, particularly in hydroxylation and epoxidation reactions that determine structural diversity. The ortho-hydroxylation step initiating coumarin formation represents a major branch point governed by substrate competition between CYP-dependent F6'H (for simple coumarins) and C2'H (for complex coumarins). This competitive dynamic regulates metabolic flux toward different coumarin classes [1] [9].

C2'H (a 2-oxoglutarate-dependent dioxygenase in Apiaceae) catalyzes the decisive ortho-hydroxylation of p-coumaroyl-CoA, yielding umbelliferone—the universal precursor for complex coumarins. This enzyme exhibits strict substrate specificity for p-coumaroyl-CoA, rejecting feruloyl or caffeoyl derivatives, thereby ensuring pathway fidelity [8]. Downstream, prenylated coumarins undergo CYP-mediated cyclization:

  • CYP736A in Apiaceae catalyzes angular furan ring formation
  • CYP76F in Moraceae facilitates linear pyran ring closure [8]

The CYP superfamily also mediates tailoring modifications:

  • Bergaptol 5-hydroxylase in Ammi majus (Apiaceae) introduces hydroxyl groups for methoxylated furanocoumarins
  • Marmesin synthase (CYP71AJ) converts demethylsuberosin to marmesin via epoxidation, a critical step in linear furanocoumarin biosynthesis [1]

CYP functional diversity is achieved through gene duplication and neofunctionalization. For instance, in Peucedanum praeruptorum, gene duplication events yielded CYP82D subfamily members with distinct substrate preferences for coumarin biosynthesis compared to those involved in general phenylpropanoid metabolism [8]. Kinetic studies reveal CYP enzymes involved in coumarin pathways have evolved unusually high substrate affinities, with Km values for coumarin hydroxylases typically in the micromolar range (e.g., 0.45–0.50 μM in mice, indicating conserved mechanisms) [6].

Genetic Regulation of Ortho-Hydroxylation in Coumarin Biosynthesis

The pivotal ortho-hydroxylation step is genetically regulated through gene duplication events, transcription factor networks, and epigenetic modifications that modulate enzyme expression in response to developmental and environmental cues. The evolutionary acquisition of ortho-hydroxylation capability in specific plant lineages occurred through distinct mechanisms:

  • C2'H genes in Apiaceae originated via ectopic duplication of flavonoid-related 2-OGD genes during early Apioideae evolution (~25 MYA), followed by neofunctionalization to acquire p-coumaroyl-CoA hydroxylation activity [8]
  • C-PT genes emerged through tandem duplication of prenyltransferase genes in the Apiaceae ancestor, with subsequent subfunctionalization yielding enzymes targeting C-6 (demethylsuberosin synthase) or C-8 (osthenol synthase) of umbelliferone [8]

A critical amino acid substitution (Ala¹⁶¹/Thr¹⁶¹) in C-PTs determines prenylation position and thus the linear/angular configuration of complex coumarins. Thr¹⁶¹-containing enzymes favor C-6 prenylation (linear coumarins), while Ala¹⁶¹ variants prefer C-8 (angular coumarins). This single residue difference alters substrate binding geometry, demonstrating how minimal genetic changes can drive structural diversification [8].

Table 2: Genetic Mechanisms Regulating Ortho-Hydroxylation and Downstream Steps

Genetic MechanismTarget EnzymesEvolutionary OutcomeRegulatory Influence
Ectopic duplicationC2'HAcquisition of p-coumaroyl-CoA specificityPathway initiation for complex coumarins
Tandem duplicationC-PTC-6 vs. C-8 prenyltransferase specificityLinear vs. angular coumarin determination
Single amino acid substitutionC-PT active siteAltered substrate binding geometryProduct configuration specificity
Stress-responsive TFsPAL, C4H, F6'H, C2'HCoordinated upregulation under stressEnhanced coumarin production during defense
Epigenetic modificationsPathway genesTissue-specific expressionSpatial accumulation patterns

Environmental stressors orchestrate transcriptional programs via specific transcription factors (TFs):

  • Powdery mildew infection in Heracleum moellendorffii upregulates HmF6'H1 through jasmonate-responsive TFs, increasing simple coumarins as phytoalexins [9]
  • UV exposure and pathogen attack induce MYB and bHLH TFs that co-activate PAL, C4H, and C2'H promoters in Apiaceae species, synchronizing the entire pathway [2] [4]
  • Drought stress induces ERF-type TFs that bind to GCC-box elements in F6'H promoters, elevating scopoletin levels in roots [4]

This genetic architecture explains why only certain Apiaceae lineages produce complex coumarins: the complete pathway requires the coordinated emergence of C2'H, C-PT, and cyclase genes through lineage-specific duplications. Species lacking any component (e.g., Coriandrum sativum) cannot complete the pathway despite possessing upstream phenylpropanoid genes [8].

Comparative Analysis of Coumarin Metabolites in Microbial vs. Plant Systems

Microorganisms and plants exhibit fundamentally distinct coumarin metabolic profiles, reflecting their divergent ecological roles and enzymatic capabilities. Plants synthesize coumarins de novo as defense compounds, whereas microorganisms primarily detoxify or metabolize ingested coumarins through degradation pathways.

Plant systems generate complex structural diversity:

  • Simple coumarins: Umbelliferone, scopoletin, esculetin (widespread in angiosperms)
  • Furanocoumarins: Psoralen (linear), angelicin (angular) – concentrated in Apiaceae and Rutaceae
  • Pyranocoumarins: Xanthyletin (linear), seselin (angular) – primarily in Rutaceae and Apiaceae
  • Prenylated derivatives: Osthenol, demethylsuberosin (precursors in complex coumarin pathways) [2] [8] [10]

Microbial systems, in contrast, express catabolic enzymes that simplify these structures:

  • Rumen fungi (e.g., Pecoramyces ruminantium) degrade coumarin to o-coumaric acid via hydrolytic opening of the lactone ring, followed by reduction to melilotic acid (dihydrocoumarin derivative)
  • Pseudomonas species oxidize coumarin to 3-(2,3-dihydroxyphenyl)propionic acid via ring cleavage
  • Aspergillus niger converts coumarin to umbelliferone via hydroxylation, representing a rare biosynthetic capability in microbes [5] [3]

Anaerobic fungi possess remarkable detoxification efficiency, with Pecoramyces ruminantium tolerating coumarin concentrations up to 3 mmol/L and degrading >90% within 72 hours. This occurs primarily through alpha/beta hydrolases (lactonases) and NAD(P)H-dependent reductases during late growth phases. Unlike plants, no known microbe produces furano- or pyranocoumarins due to the absence of prenyltransferases and cyclases [5] [3].

Table 3: Contrasting Coumarin Metabolism in Plants vs. Microorganisms

CharacteristicPlant SystemsMicrobial Systems
Primary FunctionDefense compounds, stress adaptationDetoxification, nutrient acquisition
Key EnzymesCYPs (F6'H, C2'H), prenyltransferases, cyclasesHydrolases, reductases, ring-cleaving dioxygenases
Complex CoumarinsPresent (furanocoumarins, pyranocoumarins)Absent
Degradation PathwaysLimited (mainly glycosylation)Extensive (lactone opening, reduction, ring cleavage)
Temporal RegulationInduced by stress (hours-days)Growth-phase dependent (late exponential)
LocalizationVacuoles, apoplast, specialized ductsCytoplasm, extracellular enzymes

The ecological interplay between plant biosynthesis and microbial degradation is exemplified in ruminant systems: when livestock consume coumarin-rich plants like Melilotus officinalis (containing 0.06–0.753% coumarin), rumen fungi rapidly convert coumarin to less toxic o-coumaric acid and melilotic acid, preventing hemorrhagic dicoumarol formation. This detoxification symbiosis enables herbivores to utilize otherwise toxic forages [5]. Microbial coumarin metabolism also has biotechnological applications; engineered Saccharomyces cerevisiae expressing plant F6'H or C2'H genes produces simple coumarins, but achieving complex structures requires reconstituting multiple membrane-bound CYPs and prenyltransferases—a significant challenge not yet overcome [3].

Comprehensive Table of Coumarin Compounds

Properties

CAS Number

6160-02-7

Product Name

coumarin

IUPAC Name

3-[(3-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Molecular Formula

C25H15FO6

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C25H15FO6/c26-14-7-5-6-13(12-14)19(20-22(27)15-8-1-3-10-17(15)31-24(20)29)21-23(28)16-9-2-4-11-18(16)32-25(21)30/h1-12,19,27-28H

InChI Key

KNWCXLIAEWMGIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O

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